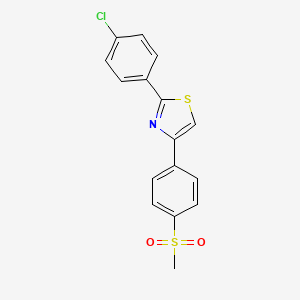

2-(4-chlorophenyl)-4-(4-methanesulfonylphenyl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-(4-methylsulfonylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S2/c1-22(19,20)14-8-4-11(5-9-14)15-10-21-16(18-15)12-2-6-13(17)7-3-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEIIIYCCCKJHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-4-(4-methanesulfonylphenyl)-1,3-thiazole typically involves the reaction of 4-chlorobenzaldehyde with 4-methanesulfonylphenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(4-chlorophenyl)-4-(4-methanesulfonylphenyl)-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted thiazoles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

It appears the query is focused on the applications of the chemical compound "2-(4-chlorophenyl)-4-(4-methanesulfonylphenyl)-1,3-thiazole" in scientific research, but the search results provide very limited information about this specific compound. However, the search results do provide some context on similar compounds and their potential applications.

Thiazoles and their applications

Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring . They are present in a variety of natural products, pharmaceuticals, and other biologically active molecules . Due to their presence in biologically active molecules, thiazoles and their derivatives have a wide range of applications .

Potential applications

While the search results do not specifically mention "this compound", they do refer to related compounds and their applications:

- Inhibitors: Some compounds containing thiazole rings are being researched as inhibitors of protein and lipid kinases, which are enzymes involved in cell signaling . Kinase inhibitors have potential applications in the treatment of diseases such as cancer, benign prostate hyperplasia, and other conditions .

- Anti-inflammatory agents: Enhanced activities of PKs are also implicated in many non-malignant diseases, such as benign prostate hyperplasia, familial adenomatosis, polyposis, neuro-fibromatosis, psoriasis, vascular smooth cell proliferation associated with atherosclerosis, pulmonary fibrosis, arthritis glomerulonephritis and post-surgical stenosis and restenosis .

- Building blocks for synthesis: Thiazole derivatives can serve as building blocks for synthesizing more complex molecules with desired properties .

- Other potential applications: Thiazoles and their derivatives have also been implicated in inflammatory conditions and in the multiplication of viruses and parasites, and may also play a major role in the pathogenesis and development of neurodegenerative disorders .

Related compounds

Several search results mention compounds that are structurally similar to the target compound:

- 2-(4-Chlorophenyl)-1,3-thiazole: This compound has a molecular weight of 195.67 and its IUPAC name is 2-(4-chlorophenyl)-1,3-thiazole .

- 2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole: This is another thiazole derivative with a chlorophenyl and an ethanesulfonylphenyl substituent .

- 2-(4-Chloro-phenyl)-4-(4-fluoro-phenyl)-5-(4-methanesulfonyl-phenyl)-thiazole: This compound is another thiazole derivative .

- 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol: Information regarding this chemical can be found on Sigma-Aldrich .

- This compound: This compound is another thiazole derivative .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(4-methanesulfonylphenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antifungal and Antimicrobial Activity

- Compound 2l (): 2-(4-Chlorophenyl)-4-(hydrazinyl)thiazole exhibits a MIC90 of 1.95 µg/mL against Candida albicans, outperforming ketoconazole by four-fold. The hydrazine linker and chlorophenyl group are critical for activity .

- Compound 3b (): 4-(4-Chlorophenyl)-2-(dicyclopropylmethylene)thiazole shows potent antifungal activity with low toxicity, highlighting the role of hydrophobic substituents in enhancing membrane penetration .

Anticancer Activity

- VIIg (): A chlorophenyl-thiazole hybrid with a benzofuran group demonstrates IC50 values of 125 µg/mL against MCF-7 cells, attributed to synergistic effects between the chlorophenyl and heterocyclic moieties .

- Compound 1a (): A nitro-furan-thiazole derivative exhibits moderate anticandidal activity (MIC = 250 µg/mL) but significant cytotoxicity (IC50 = 125 µg/mL), underscoring the trade-off between efficacy and toxicity .

Structural Isostructurality

- Compounds 4 and 5 (–4): Isostructural thiazoles with Cl (4) and F (5) substituents share identical crystal packing (triclinic, P̄1 symmetry) but differ in halogen size. Despite structural similarities, the methanesulfonyl group in the target compound may alter intermolecular interactions and solubility compared to halogens .

Physicochemical and Electronic Properties

- Carbazole-Based Thiazoles (): P1 (4-chlorophenyl) vs. P2/P3 (2,4- and 3,4-dichlorophenyl): Increasing chlorine substituents redshift fluorescence spectra and enhance nonlinear optical (NLO) properties. The target compound’s methanesulfonyl group may further modulate electronic transitions due to its strong electron-withdrawing nature .

- Dicyclopropyl-Thiazoles () : Fluorophenyl and chlorophenyl analogs show similar antifungal efficacy, suggesting halogen choice may be interchangeable in certain contexts. However, methanesulfonyl’s bulkiness could hinder membrane permeability compared to smaller halogens .

Data Table: Key Comparative Analysis

Discussion of Substituent Impact

- Chlorophenyl vs. Methanesulfonylphenyl : The 4-chlorophenyl group is a common pharmacophore in antimicrobial and anticancer agents, while the methanesulfonyl group may improve solubility and target specificity due to its polarity. However, its bulkiness could reduce bioavailability compared to smaller halogens.

- Halogen Exchange : –4 shows that Cl→F/Br substitutions preserve crystal packing but may subtly alter binding in therapeutic applications. The methanesulfonyl group’s stronger electronic effects could enhance interactions with charged residues in enzymes or receptors .

Biological Activity

2-(4-Chlorophenyl)-4-(4-methanesulfonylphenyl)-1,3-thiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 349.85 g/mol. The compound features a thiazole ring substituted with chlorophenyl and methanesulfonyl groups, which are critical for its biological activity.

Research indicates that compounds in the thiazole family, including this compound, exhibit their biological effects primarily through the inhibition of pro-inflammatory cytokines and signaling pathways associated with inflammation and cancer progression. Notably, these compounds can inhibit kinases involved in the activation of transcription factors such as NF-κB and AP-1, which play significant roles in inflammatory responses and tumorigenesis .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated through various studies:

- Inhibition of Cytokines : The compound has been shown to reduce levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. These cytokines are implicated in various inflammatory diseases including rheumatoid arthritis and autoimmune disorders .

- Cell Viability Studies : In vitro assays using FaDu cells (human pharyngeal squamous carcinoma cells) demonstrated that treatment with this compound led to decreased cell viability at certain concentrations, indicating potential therapeutic effects against inflammation-related conditions .

Anticancer Activity

The compound's anticancer potential has also been explored:

- Cytotoxicity Against Cancer Cell Lines : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against melanoma and prostate cancer cells .

- Mechanistic Insights : The anticancer activity is thought to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism was noted in related thiazole derivatives .

Case Studies

Several studies have documented the efficacy of thiazole derivatives in clinical or preclinical settings:

- Study on Inflammatory Diseases : A patent application describes the use of thiazole derivatives for treating inflammatory conditions. It emphasizes their role in modulating immune responses by inhibiting specific kinases that activate pro-inflammatory pathways .

- Anticancer Research : A study highlighted the structural modifications leading to enhanced antiproliferative activity against cancer cell lines compared to earlier thiazole compounds. The modifications included changes to the substituents on the thiazole ring .

Data Summary

Q & A

What synthetic methodologies are most effective for preparing 2-(4-chlorophenyl)-4-(4-methanesulfonylphenyl)-1,3-thiazole?

The compound is typically synthesized via Hantzsch thiazole condensation , which involves reacting thiosemicarbazones with α-bromo ketones. For example:

- Step 1 : Prepare thiosemicarbazones by condensing thiourea derivatives with aldehydes or ketones (e.g., 2-bromo-4'-chloroacetophenone) under acidic conditions .

- Step 2 : Perform cyclization using α-bromo ketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in ethanol under reflux for 2–4 hours. Purify via recrystallization or column chromatography .

- Alternative routes : Use phenacyl bromide derivatives for introducing substituents on the thiazole ring, optimizing reaction conditions (solvent, temperature) to improve yields .

How is the molecular structure of this compound characterized, and what challenges arise during crystallographic analysis?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/DCM mixtures) to obtain high-quality crystals .

- Challenges :

- Key parameters : Monitor dihedral angles between aromatic rings (e.g., 4-chlorophenyl and thiazole rings ≈ 7–35°) to assess planarity and steric effects .

What spectroscopic techniques are critical for validating the purity and structure of this thiazole derivative?

- 1H/13C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon chemical shifts (thiazole C2 ≈ 165 ppm) .

- FT-IR : Identify functional groups (e.g., C=S stretch at ~1250 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular weight with <5 ppm error to rule out byproducts .

How do computational methods like DFT support experimental studies on this compound?

Density functional theory (DFT) is used to:

- Predict electronic properties : Calculate HOMO-LUMO gaps to correlate with optical absorption spectra (e.g., λmax ≈ 350 nm for charge-transfer transitions) .

- Analyze non-covalent interactions : Map electrostatic potential surfaces to explain crystal-packing motifs (e.g., C–H···O/Cl hydrogen bonds) .

- Validate spectroscopic data : Compare computed vs. experimental NMR/IR spectra to confirm tautomeric forms or conformational preferences .

What strategies resolve contradictions in biological activity data across different assays?

- Dose-response curves : Perform assays (e.g., MTT for cytotoxicity) in triplicate with positive/negative controls to minimize variability .

- Solubility adjustments : Use DMSO/water co-solvents to improve compound solubility and ensure consistent bioavailability .

- Target-specific assays : Pair enzyme inhibition studies (e.g., leishmanial protease assays) with cell-based models to distinguish direct vs. indirect mechanisms .

How does the substitution pattern (e.g., Cl, SO2Me) influence the compound’s bioactivity and physicochemical properties?

- Electron-withdrawing groups (SO2Me) : Enhance metabolic stability by reducing oxidation susceptibility but may decrease membrane permeability .

- Chlorophenyl moiety : Increases lipophilicity (logP ≈ 3.5), improving binding to hydrophobic enzyme pockets (e.g., parasitic trypanothione reductase) .

- Structure-activity relationship (SAR) : Modify substituents at positions 2 and 4 of the thiazole ring to balance potency (IC50 < 10 µM) and toxicity (CC50 > 100 µM) .

What are the limitations of current synthetic routes, and how can they be optimized?

- Low yields in cyclization : Replace traditional α-bromo ketones with α-chloro ketones and use microwave-assisted synthesis to accelerate reaction kinetics .

- Byproduct formation : Introduce scavengers (e.g., molecular sieves) to absorb excess HBr generated during Hantzsch condensation .

- Scalability : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., thioureas) .

How can molecular docking studies guide the design of derivatives with enhanced target affinity?

- Target selection : Use crystal structures of enzymes (e.g., Leishmania major N-myristoyltransferase) from the PDB (e.g., 4C1T) for docking .

- Docking protocols :

- Glide/SP : Generate poses with RMSD < 2.0 Å from co-crystallized ligands.

- MM-GBSA : Calculate binding free energies (ΔG < -8 kcal/mol) to prioritize derivatives .

- Validation : Cross-check docking results with mutagenesis data (e.g., key residues: Lys209, Asp328) to confirm binding interactions .

What analytical challenges arise in quantifying this compound in biological matrices?

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins .

- Detection limits : Optimize LC-MS/MS parameters (e.g., MRM transitions m/z 351 → 198 for quantification) to achieve sensitivity <10 ng/mL .

- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to distinguish parent compound from phase I/II metabolites .

How can interdisciplinary approaches (e.g., chemo-informatics, pharmacology) advance research on this compound?

- Cheminformatics : Build QSAR models using descriptors (e.g., topological polar surface area, logD) to predict ADMET properties .

- Pharmacology : Integrate PK/PD modeling to correlate in vitro potency with in vivo efficacy (e.g., murine models of leishmaniasis) .

- Materials science : Explore nanoformulations (e.g., PLGA nanoparticles) to enhance solubility and targeted delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.